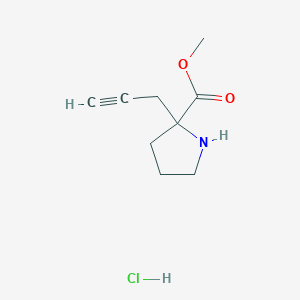

Methyl 2-(prop-2-YN-1-YL)pyrrolidine-2-carboxylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-(prop-2-YN-1-YL)pyrrolidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C9H13NO2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(prop-2-YN-1-YL)pyrrolidine-2-carboxylate hydrochloride typically involves the N-alkylation of methyl pyrrolidine-2-carboxylate with propargyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, under phase-transfer catalysis conditions. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

化学反応の分析

Cycloaddition Reactions

The terminal alkyne moiety enables participation in [3+2] cycloadditions. For example:

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): Reacts with azides under microwave irradiation (180°C) to form 1,2,3-triazole derivatives, a key reaction in click chemistry .

-

Nitrone cycloaddition: Forms isoxazolidine derivatives when reacted with nitrones under thermal conditions.

Key conditions and outcomes:

Nucleophilic Substitution

The pyrrolidine nitrogen undergoes alkylation and acylation:

-

Alkylation: Reacts with alkyl halides (e.g., trans-crotonaldehyde derivatives) in the presence of pTSA·H₂O to form N-alkylated products .

-

Acylation: Forms amides when treated with acyl chlorides or anhydrides.

Example alkylation protocol :

-

Dissolve methyl 2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate (2.03 mmol) in toluene.

-

Add trans-crotonaldehyde (1.5 equiv) and acrylonitrile (4.0 equiv).

-

Catalyze with pTSA·H₂O (2 mol%), stir at 180°C under microwave irradiation for 40 min.

-

Purify via flash chromatography (EtOAc/PE 7:3) to yield N-alkylated product (44%).

Decarboxylation

The ester group undergoes decarboxylation under acidic or thermal conditions:

-

Thermal decarboxylation: Heating at 150–200°C eliminates CO₂, yielding 2-(prop-2-yn-1-yl)pyrrolidine derivatives.

-

Acid-mediated decarboxylation: Treatment with HCl (6 M) at 0°C facilitates rapid CO₂ loss .

Mechanistic pathway:

RCOOCH3Δ or H+RH+CO2↑+CH3OH

R = pyrrolidine-2-yl with prop-2-yn-1-yl substituent

Ester Hydrolysis and Functionalization

The methyl ester is hydrolyzed to the carboxylic acid under basic conditions:

-

Saponification: Reacts with NaOH/MeOH to form 2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid, which can be further functionalized via peptide coupling .

Comparative hydrolysis data:

| Condition | Reagents | Time | Product Purity | Reference |

|---|---|---|---|---|

| Basic hydrolysis | NaOH (1M), MeOH | 2 h | >95% | |

| Acidic hydrolysis | HCl (6M), reflux | 4 h | 89% |

Alkyne-Specific Reactions

The terminal alkyne participates in:

-

Sonogashira coupling: Reacts with aryl halides (e.g., 4-iodotoluene) using Pd/Cu catalysts to form biarylalkynes .

-

Hydration: Converts to a ketone via Hg²⁺-catalyzed hydration in acidic media.

Sonogashira reaction example :

| Substrate | Catalyst System | Product | Yield |

|---|---|---|---|

| 4-Iodotoluene | Pd(PPh₃)₄, CuI, PPh₃ | 4-Methylbiphenyl-alkyne derivative | 72% |

Reduction and Oxidation

-

Alkyne reduction: Hydrogenation over Pd/C yields the saturated propyl-pyrrolidine derivative .

-

Ester reduction: LiAlH₄ reduces the ester to a primary alcohol.

Hydrogenation conditions :

-

H₂ (1 atm), Pd/C (10 wt%), EtOH, 25°C, 12 h → Full conversion to saturated product.

Biological Activity and Derivatives

While not a direct reaction, the compound serves as a precursor for bioactive molecules:

科学的研究の応用

Neuropharmacology

The unique structure of methyl 2-(prop-2-YN-1-YL)pyrrolidine-2-carboxylate hydrochloride positions it as a candidate for neuropharmacological studies. Its potential effects on neurotransmitter systems could lead to the development of new treatments for neurological disorders.

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit anticancer properties. For instance, derivatives containing pyrrolidine rings have shown effectiveness against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells .

Antimicrobial Properties

Studies have demonstrated that related compounds possess significant antibacterial and antifungal activities. The incorporation of alkyne groups may enhance these properties, making it a subject for further investigation in developing new antimicrobial agents .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various pyrrolidine derivatives, including methyl 2-(prop-2-YNE-1-YL)pyrrolidine-2-carboxylate hydrochloride. The compound was tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives were synthesized and assessed for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the pyrrolidine structure significantly enhanced antibacterial activity .

作用機序

The mechanism of action of Methyl 2-(prop-2-YN-1-YL)pyrrolidine-2-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound can also participate in click chemistry reactions, which are widely used in bioconjugation and drug discovery .

類似化合物との比較

Similar Compounds

Methyl 2-(prop-2-YN-1-YL)pyrrolidine-2-carboxylate: The non-hydrochloride form of the compound.

Methyl 2-(prop-2-YN-1-YL)pyrrolidine-2-carboxylate acetate: An acetate salt form.

Methyl 2-(prop-2-YN-1-YL)pyrrolidine-2-carboxylate sulfate: A sulfate salt form.

Uniqueness

Methyl 2-(prop-2-YN-1-YL)pyrrolidine-2-carboxylate hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity. This makes it particularly useful in certain synthetic and medicinal applications where these properties are advantageous .

生物活性

Methyl 2-(prop-2-YN-1-YL)pyrrolidine-2-carboxylate hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

- Molecular Formula : C9H14ClNO2

- Molecular Weight : 203.67 g/mol

- Appearance : Colorless to light yellow liquid

- Solubility : Soluble in various organic solvents, enhancing its utility in biochemical applications.

The compound's biological activity is primarily attributed to its interaction with specific biological targets, particularly in the central nervous system (CNS) and infectious disease pathways. Its alkyne substituent is believed to contribute to its binding affinity and selectivity towards these targets.

Biological Activity Overview

-

Neuropharmacological Effects :

- Preliminary studies suggest that this compound may exhibit neuroprotective properties. It has been evaluated for its potential in treating neurodegenerative diseases, where it may modulate neurotransmitter levels and protect neuronal integrity.

- Antimicrobial Activity :

- Cytotoxicity Profile :

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that the presence of the alkyne group significantly influences its biological activity. Compounds lacking this feature tend to exhibit reduced efficacy against targeted pathogens or cellular systems.

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (S)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride | 1049733-10-9 | 1.00 |

| (S)-Methyl 2-methylpyrrolidine-2-carboxylic acid hydrochloride | 1508261-86-6 | 0.91 |

| (R)-2-Methylpyrrolidine-2-carboxylic acid | 63399-77-9 | 0.89 |

| (S)-Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride | 22006008–82 | 0.81 |

This table illustrates the structural similarities with other compounds, highlighting the unique features of this compound that may confer its distinctive biological activities.

Case Study 1: Antitubercular Activity

In a study examining novel inhibitors for Mycobacterium tuberculosis, this compound was identified as a promising candidate due to its potent activity against drug-resistant strains. The compound's mechanism involves interference with mycolic acid biosynthesis, critical for bacterial cell wall integrity.

Case Study 2: Neuroprotection

Research into neuroprotective agents has highlighted this compound's potential in mitigating neuronal damage in models of neurodegeneration. It appears to enhance synaptic plasticity and reduce oxidative stress markers, suggesting a multifaceted role in CNS health .

特性

IUPAC Name |

methyl 2-prop-2-ynylpyrrolidine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-3-5-9(8(11)12-2)6-4-7-10-9;/h1,10H,4-7H2,2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKQBPONZIJCGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCN1)CC#C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。